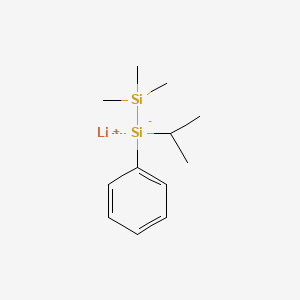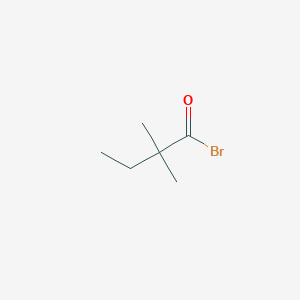![molecular formula C17H18N2O2 B14219333 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- CAS No. 820238-71-9](/img/structure/B14219333.png)
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones.
Preparation Methods
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,5-Pyrazolidinedione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include aryldiazonium salts, sodium methoxide, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Scientific Research Applications
3,5-Pyrazolidinedione derivatives have found extensive applications in scientific research. They are used in the development of pharmaceuticals, particularly as anti-inflammatory agents . These compounds are also studied for their potential use in color photography as magenta couplers and sensitizers . Additionally, they have applications in veterinary medicine and as analytical reagents in various chemical procedures .
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as anti-inflammatory agents by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3,5-Pyrazolidinedione derivatives can be compared with other similar compounds such as 1,2-dihydropyrazol-3-one and 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) . While all these compounds share a similar core structure, 3,5-pyrazolidinedione derivatives are unique due to their diverse range of biological activities and applications . Phenylbutazone, for example, is widely used in the treatment of rheumatoid arthritis, whereas other derivatives may have applications in color photography or veterinary medicine .
Properties
CAS No. |
820238-71-9 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[(2,3-dimethyl-4-pent-1-ynylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H18N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-5H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
TTYWTULUZKTTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


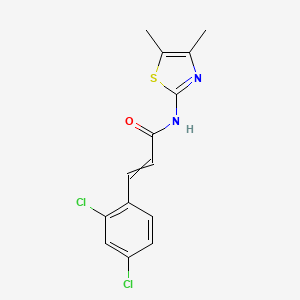
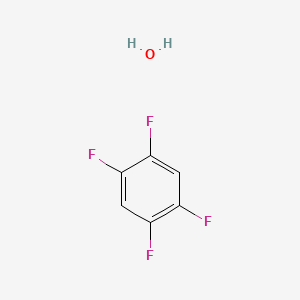
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
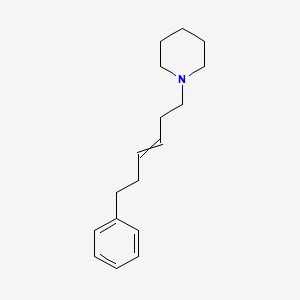
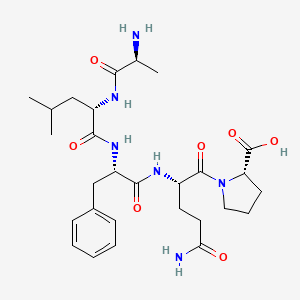
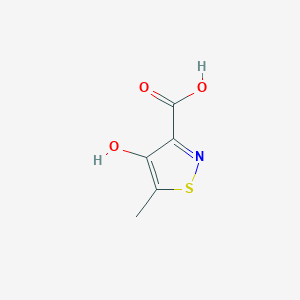
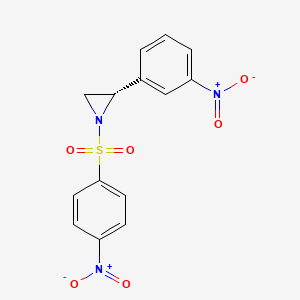

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

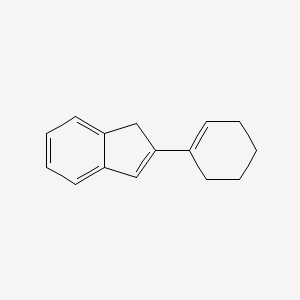
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
